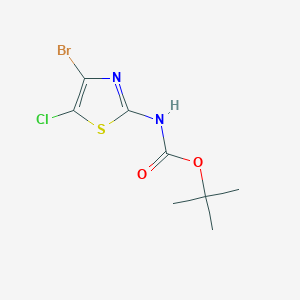

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate

Description

Properties

CAS No. |

1064678-19-8 |

|---|---|

Molecular Formula |

C8H10BrClN2O2S |

Molecular Weight |

313.60 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C8H10BrClN2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13) |

InChI Key |

YABOZROIIUSHAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Reaction with Boc₂O and Triethylamine (Et₃N)

Procedure :

- Substrate : 4-bromo-5-chlorothiazol-2-amine hydrobromide

- Reagents : Boc₂O (1.2 equiv), Et₃N (1.0 equiv), 4-dimethylaminopyridine (DMAP, 0.025 equiv)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Room temperature, 4 hours

- Yield : 78%

Mechanism :

The reaction proceeds via nucleophilic attack by the amine on Boc₂O, facilitated by the base (Et₃N), which neutralizes the released HBr. DMAP acts as a catalyst to enhance reaction efficiency.

| Parameter | Value |

|---|---|

| Boc₂O Equivalents | 1.2 |

| Base (Et₃N) | 1.0 equiv |

| Catalyst (DMAP) | 0.025 equiv |

| Temperature | 25°C |

| Solvent | THF |

| Reaction Time | 4 hours |

| Yield | 78% |

Advantages : High yield, straightforward purification via silica gel chromatography.

Boc Protection Using tert-Butyl Chloroformate

This alternative method uses tert-butyl chloroformate as the carbamate source, avoiding the need for DMAP.

Reaction with tert-Butyl Chloroformate and Pyridine

Procedure :

- Substrate : 4-bromo-5-chlorothiazol-2-amine hydrobromide

- Reagents : tert-Butyl chloroformate (1.0 equiv), pyridine (1.0 equiv)

- Solvent : Dichloromethane (DCM) or THF

- Conditions : 0°C to room temperature, 2–16 hours

- Yield : 67–74.9%

Mechanism :

Pyridine scavenges HCl generated during the reaction, preventing side reactions. The chloroformate reacts with the amine to form the carbamate.

| Parameter | Value |

|---|---|

| Chloroformate | 1.0 equiv |

| Base (Pyridine) | 1.0 equiv |

| Solvent | DCM or THF |

| Temperature | 0°C → 25°C |

| Reaction Time | 2–16 hours |

| Yield | 67–74.9% |

Advantages : No catalyst required, scalable for industrial production.

Solvent-Free Boc Protection with Amberlyst A21 Resin

This eco-friendly method eliminates solvent usage and employs a reusable catalyst.

Reaction with Boc₂O and Amberlyst A21

Procedure :

- Substrate : 4-bromo-5-chlorothiazol-2-amine

- Reagents : Boc₂O (1.0 equiv), Amberlyst A21 resin (20 wt%)

- Conditions : Ambient temperature, 12–24 hours

- Yield : 85–90%

Mechanism :

Amberlyst A21, a mild solid base, facilitates the reaction without requiring polar solvents. The resin is reused after filtration.

| Parameter | Value |

|---|---|

| Boc₂O Equivalents | 1.0 |

| Catalyst | Amberlyst A21 (20 wt%) |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Yield | 85–90% |

Advantages : Environmentally friendly, high recyclability of catalyst.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors and automated systems are employed to optimize efficiency. Key adaptations include:

- Purification : Recrystallization or silica gel chromatography to achieve >97% purity.

- Reaction Monitoring : In-line NMR or HPLC for real-time quality control.

- Catalyst Recovery : Solvent-free methods (e.g., Amberlyst A21) reduce waste and costs.

Comparative Analysis of Methods

| Method | Yield | Catalyst | Solvent | Scalability | Purity |

|---|---|---|---|---|---|

| Boc₂O + Et₃N + DMAP | 78% | DMAP | THF | Moderate | >95% |

| tert-Butyl Chloroformate | 67–74.9% | Pyridine | DCM/THF | High | >90% |

| Solvent-Free (Amberlyst) | 85–90% | Amberlyst A21 | None | Excellent | >95% |

Challenges and Optimizations

Chemical Reactions Analysis

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

Research indicates that tert-butyl (4-bromo-5-chlorothiazol-2-yl)carbamate exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The thiazole moiety is recognized for its role in biological systems, often acting as a pharmacophore in various therapeutic agents. Key applications include:

- Enzyme Inhibition : Compounds with similar structures have been shown to modulate enzyme activities, making this compound a candidate for further investigation in medicinal chemistry.

- Antimicrobial Activity : Studies suggest potential antimicrobial properties, which could lead to the development of new antibiotics.

- Cancer Research : Its structural characteristics may allow it to interact with cancer-related targets, providing avenues for anticancer drug development.

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of this compound with specific enzyme active sites demonstrated its potential as an inhibitor. The binding affinity was measured using various biochemical assays, indicating that it effectively inhibits target enzymes involved in metabolic pathways.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that this compound exhibited antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the molecular target being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole Carbamate Derivatives

Key Differences and Implications

Halogen Substitution Patterns

- Bromo vs. Chloro Reactivity: The dual halogenation (Br at C4, Cl at C5) in the target compound enhances its electrophilicity compared to mono-halogenated analogs like tert-butyl (5-bromothiazol-2-yl)carbamate. Bromine’s larger atomic radius and lower electronegativity make it a superior leaving group in nucleophilic substitutions, while chlorine stabilizes the ring through inductive effects .

- Positional Effects : tert-Butyl (2-chlorothiazol-5-yl)carbamate (Cl at C2) exhibits reduced steric hindrance compared to the target compound, favoring reactions at the C5 position. This positional variance impacts regioselectivity in further functionalization .

Physicochemical Properties

- Lipophilicity: The higher LogP (3.46) of the target compound compared to non-halogenated tert-butyl thiazol-2-ylcarbamate (LogP 1.89) underscores the role of halogens in enhancing membrane permeability, a critical factor in bioactive compound design .

Case Studies in Application

- Agrochemical Development : In Dow AgroSciences’ work, this compound served as a precursor for pesticidal agents, leveraging its halogenated thiazole core to inhibit insect acetylcholinesterase .

- Pharmaceutical Intermediates : Analogous compounds like tert-butyl (5-bromothiazol-2-yl)carbamate were used in CDK9 inhibitor synthesis, where bromine facilitated palladium-catalyzed couplings to attach aryl groups .

Biological Activity

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with bromine and chlorine atoms, along with a tert-butyl carbamate functional group. Its molecular formula is C₁₁H₁₄BrClN₂O₂S, with a molecular weight of approximately 389.7 g/mol. The unique combination of halogen substituents and functional groups contributes to its distinct chemical reactivity and biological activity.

Synthesis

The synthesis involves the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. The overall reaction can be summarized as follows:

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition:

The compound has been shown to inhibit various enzymes, potentially through competitive inhibition mechanisms. The thiazole moiety is known for its role as a pharmacophore in many therapeutic agents, making this compound a candidate for further investigation in enzyme modulation.

2. Protein-Ligand Interactions:

Studies suggest that this compound can interact with specific protein targets, altering their activity. Understanding these interactions is crucial for assessing its potential therapeutic effects.

3. Antimicrobial Activity:

Preliminary studies have indicated that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

| Study | Findings |

|---|---|

| Hockl et al., 2016 | Investigated the role of galectin inhibitors in angiogenesis; compounds with thiazole structures showed promise in inhibiting galectin-mediated pathways. |

| Partridge et al., 2004 | Demonstrated that thiazole derivatives can enhance or inhibit TGF-β signaling pathways, suggesting potential applications in fibrosis treatment. |

| Raz et al., 2004 | Found that thiazole-based compounds could reduce tumor growth and metastasis in mouse models, highlighting their anticancer potential. |

Q & A

Q. What are the standard synthetic routes for introducing bromo and chloro substituents onto a thiazole ring in carbamate derivatives?

The synthesis of halogenated thiazole carbamates typically involves nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example, tert-butyl carbamate derivatives can be synthesized via coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to activate carboxylic acids for amide bond formation . Halogenation steps may employ electrophilic reagents (e.g., N-bromosuccinimide for bromination) or palladium-catalyzed Buchwald-Hartwig amination for regioselective functionalization .

Q. How can the structural integrity of tert-butyl (4-bromo-5-chlorothiazol-2-yl)carbamate be confirmed post-synthesis?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical for unambiguous structural determination . Complementary techniques include H/C NMR to verify substituent positions and purity (e.g., absence of unreacted starting materials). High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity thresholds) are recommended for validating molecular weight and chemical homogeneity .

Q. What precautions are necessary for handling halogenated thiazole carbamates in laboratory settings?

While specific safety data for this compound are limited, analogous bromo/chloro thiazoles require stringent controls:

- Use fume hoods to minimize inhalation risks.

- Avoid strong oxidizers/acids to prevent decomposition into toxic gases (e.g., HBr, HCl).

- Store at 2–8°C in inert atmospheres (argon/nitrogen) to mitigate hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for halogenated thiazole derivatives?

Contradictions in NMR data often arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

Q. What mechanistic insights govern the regioselectivity of halogenation in thiazole carbamates?

Regioselectivity in thiazole halogenation is influenced by electronic (e.g., directing effects of carbamate groups) and steric factors. For example, bromination at the 4-position may be favored due to the electron-withdrawing carbamate group activating the adjacent carbon. Computational studies (e.g., Fukui indices) can predict reactive sites, while kinetic experiments under varying temperatures/pH can elucidate competing pathways .

Q. How can the stability of tert-butyl carbamates under acidic/basic conditions be optimized for prolonged storage?

Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) are essential. The tert-butyl group is prone to acid-catalyzed cleavage, so buffering agents (e.g., sodium bicarbonate) or lyophilization can enhance shelf life. For basic conditions, encapsulation in pH-responsive matrices (e.g., Eudragit polymers) may mitigate hydrolysis .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of halogenated carbamates?

- Stepwise purification : Use flash chromatography after each step to remove byproducts.

- Coupling reagent optimization : Replace EDCI/HOBt with HATU for higher efficiency in amide bond formation .

- Halogenation timing : Introduce bromo/chloro groups early to avoid competing side reactions in later stages .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

SHELXL refinement (via Olex2 GUI) allows precise modeling of disorder or thermal motion. For twinned crystals, the TWIN/BASF commands in SHELXL can improve R-factors. ORTEP-III visualizes anisotropic displacement parameters, aiding in distinguishing static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.